
6-(Trifluoromethyl)quinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS# 482587-03-1) is a research chemical compound . It has a molecular weight of 225.17 and a molecular formula of C11H6F3NO .
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)quinoline-4-carbaldehyde can be represented by the canonical SMILES string: C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C=O . The InChI representation is: InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)quinoline-4-carbaldehyde include a molecular weight of 225.17, a molecular formula of C11H6F3NO, a LogP of 3.06610, and a topological polar surface area of 30 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Systems
6-(Trifluoromethyl)quinoline-4-carbaldehyde, a quinoline derivative, is prominently used in the synthesis of various heterocyclic systems. It serves as a precursor in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. This derivative has demonstrated significant versatility in synthetic applications, particularly in the field of organic chemistry (Hamama et al., 2018).
Corrosion Inhibition
In industrial applications, quinoline derivatives, including those related to 6-(Trifluoromethyl)quinoline-4-carbaldehyde, have shown effectiveness as corrosion inhibitors. They are particularly useful for protecting metals like mild steel in corrosive environments, such as hydrochloric acid solutions. Their ability to adsorb onto metal surfaces, reducing corrosion, has been well-documented (Lgaz et al., 2017).
Spectroscopic Studies
The vibrational spectra of quinoline-4-carbaldehyde, a related compound, have been studied extensively. These studies focus on understanding the molecular structure and vibrational frequencies, which are crucial for applications in molecular spectroscopy. The findings from these studies have implications for the broader field of molecular and biomolecular spectroscopy (Kumru et al., 2013).
Optical Properties in Material Science
Quinoline derivatives, including 6-(Trifluoromethyl)quinoline-4-carbaldehyde, have been researched for their optical properties, making them potential candidates for applications in material science, such as dyes and pigments. Their fluorescence quantum yields and structure-optical property relationships are particularly of interest for applications in invisible ink dyes and other material science applications (Bogza et al., 2018).
Biomedical Research
In the realm of biomedical research, quinoline derivatives are synthesized for their potential biological activities. These derivatives are tested for antimicrobial activities, showing promising results against various pathogens. The novel synthesis of these compounds and their subsequent evaluation for biological activities underline their potential in drug development and other biomedical applications (D'Souza et al., 2020).
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)quinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVSBBRLWRMXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633371 |
Source


|
| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoline-4-carbaldehyde | |
CAS RN |
482587-03-1 |
Source


|
| Record name | 6-(Trifluoromethyl)-4-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482587-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)
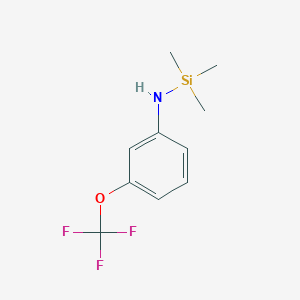
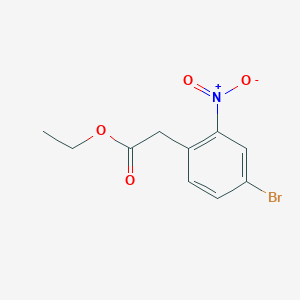
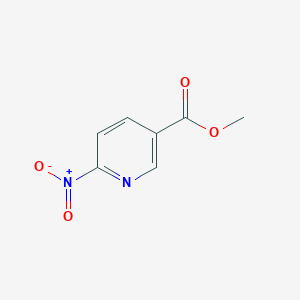
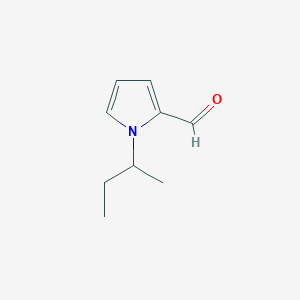
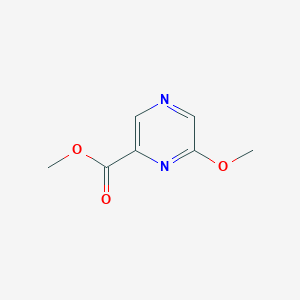
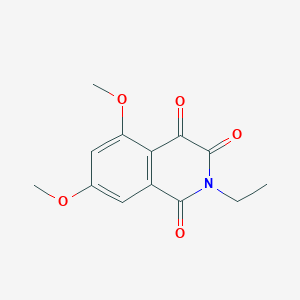
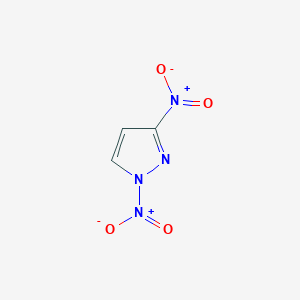
![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)